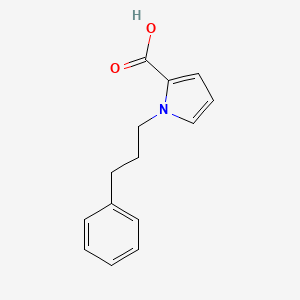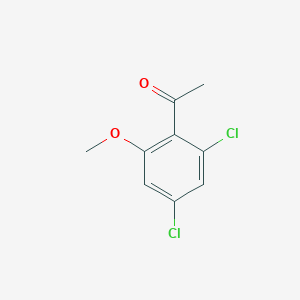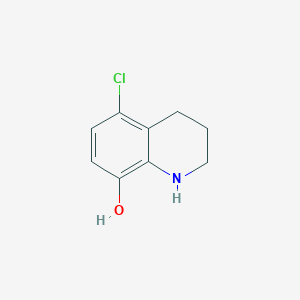
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol
説明
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H10ClNO . It is used in various chemical reactions and has several properties that make it significant in the field of chemistry.
Synthesis Analysis
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol involves several steps. One method involves the reaction of chlorine with 8-hydroxy-1,2,3,4-tetrahydroquinoline in methylene chloride at -78°C . The mixture is then allowed to come to room temperature and is stirred with active charcoal for 10 minutes. After filtration, the filtrate is concentrated in vacuo to obtain 5-chloro-8-hydroxy-1,2,3,4-tetrahydroquinoline .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is represented by the InChI code1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 . The compound has a molecular weight of 183.64 . Chemical Reactions Analysis
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions. For instance, it can react with hydrogen in water at 20°C for 40 minutes to obtain 5-chloro-8-hydroxy-1,2,3,4-tetrahydroquinoline . Another reaction involves the use of diethylsilane and tris(pentafluorophenyl)borate in chloroform at 85°C .Physical And Chemical Properties Analysis
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has a melting point of 116-117°C . More detailed physical and chemical properties may be found in specialized chemical databases or literature.科学的研究の応用
1. Antimicrobial and Antifungal Applications
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives have been investigated for their antimicrobial and antifungal properties. For instance, the compound has been studied for its effectiveness against intestinal amebiasis (Mao & Schimmer, 2008). Additionally, the compound and its derivatives have been synthesized and evaluated for their potential in antimicrobial activity, particularly against bacteria and fungi, such as Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and Aspergillus niger (Patel & Patel, 2017).
2. Anti-Corrosive and Material Applications
Research has also been conducted on the use of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives as anti-corrosive agents. These derivatives, such as 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol, have shown promising results in protecting mild steel in acidic environments, indicating their potential in material science applications (Douche et al., 2020).
3. Organic Synthesis and Medicinal Chemistry
The compound and its analogues have been utilized in the field of organic synthesis and medicinal chemistry. For example, 5-alkyl-1,2,3,4-tetrahydroquinolines, which bear a resemblance to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, have been synthesized and found to exhibit antifungal properties, potentially targeting cell membranes (Sugiyama et al., 2015). Additionally, derivatives of this compound have been explored for their antidepressant activity (Houlihan et al., 1983).
4. Antituberculosis Activity
One of the notable applications of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is in the treatment of tuberculosis. Studies have shown that certain forms of this compound exhibit significant antituberculosis activity, even against multidrug-resistant strains of Mycobacterium tuberculosis (Hongmanee et al., 2006).
5. Cancer Research and Chemotherapy
Additionally, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has been a subject of interest in cancer research. Its derivatives have been studied for their potential as anti-tumor agents. For example, tetrahydroquinoline alkaloid analogues have been prepared and reported for their cytotoxic potential and anti-cancer activity, suggesting a role in chemotherapy (Lam et al., 2013).
特性
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXODTOLPHMAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



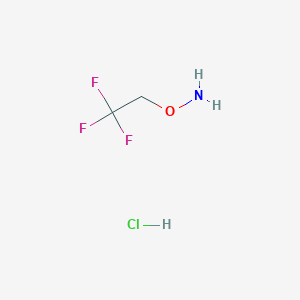

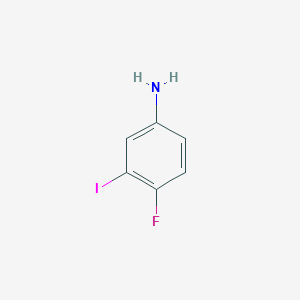

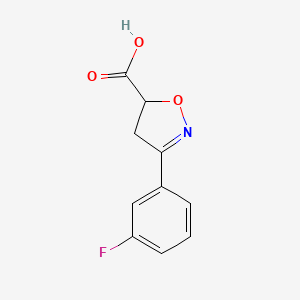
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
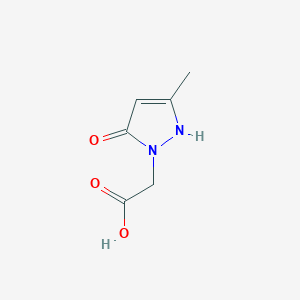
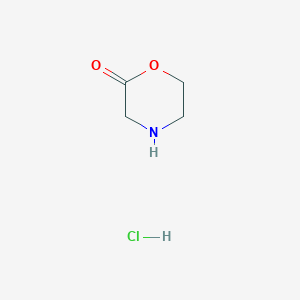
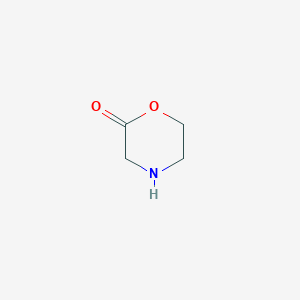
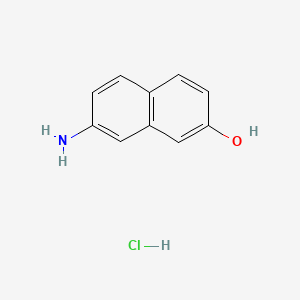
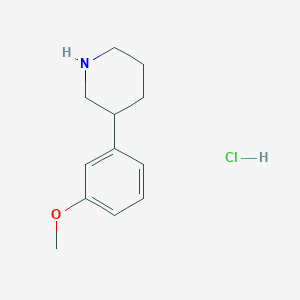
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
